2,4-DB butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-DB butyl ester involves the esterification of 2,4-dichlorophenoxyacetic acid with n-butyl alcohol. The reaction is typically catalyzed by sulfuric acid and carried out in the presence of a solvent. The mixture is refluxed and dehydrated for 2-5 hours until the reaction reaches completion. The product is then purified through a series of steps including pH adjustment, layer separation, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often exceeding 97-99%. The process is designed to be cost-effective and efficient, ensuring that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
2,4-DB butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, leading to the formation of multiple degradation products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents.
Hydrolysis: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Various degradation products depending on the reaction pathway.
Hydrolysis: 2,4-dichlorophenoxyacetic acid and butanol.
Substitution: Substituted esters or amides.
Scientific Research Applications
2,4-DB butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role as a selective herbicide.
Medicine: Studied for its potential toxicological impacts and degradation pathways in the environment.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal activity of 2,4-DB butyl ester is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled growth and eventual plant death. The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
2,4-DB butyl ester is often compared with other phenoxy herbicides such as:
2,4-D butyl ester: Similar in structure and function but differs in the length of the alkyl chain.
2,4-D ethylhexyl ester: Known for its higher efficacy and lower volatility compared to butyl esters.
2,4-D methyl ester: Less commonly used due to its higher volatility and lower efficacy.
The uniqueness of this compound lies in its balance between efficacy and environmental stability, making it a preferred choice for certain agricultural applications .
Properties
IUPAC Name |
butyl 4-(2,4-dichlorophenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKVXJYFVAQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041355 | |
Record name | 2,4-DB-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6753-24-8 | |
Record name | 2,4-DB butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6753-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DB-butyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DB-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 4-(2,4-dichlorophenoxy)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DB BUTYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99664X4065 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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